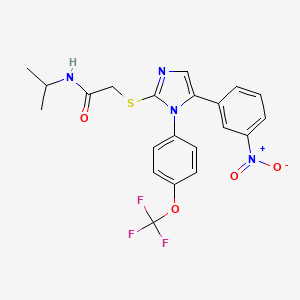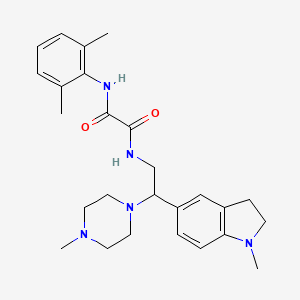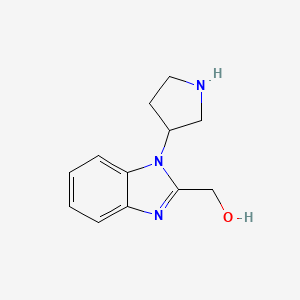![molecular formula C13H10ClN3O B2764722 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol CAS No. 108847-71-8](/img/structure/B2764722.png)
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CPMIP) is a chemical compound that has been studied for its potential medicinal applications. It is a type of imidazopyrimidine, which is a heterocyclic compound that contains nitrogen, sulfur, and carbon. CPMIP has been studied for its potential use in the synthesis of various drugs, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Antimicrobial and Anticancer Applications
A significant body of research has been conducted on compounds structurally related to 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol, particularly focusing on their antimicrobial and anticancer properties. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives of this compound and evaluated their in vitro antimicrobial and anticancer activity, observing that some compounds exhibited higher anticancer activity than the reference drug doxorubicin and also displayed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and reported significant antinociceptive and anti-inflammatory activities in their studies (Selvam, Karthik, Palanirajan, & Ali, 2012).
Synthesis and Evaluation for Biological Activities
Various studies have focused on the synthesis of related compounds and their subsequent evaluation for diverse biological activities. Patel et al. (2006) synthesized pyrimidine-based thiazolidinones and azetidinones, which were tested for antibacterial, antifungal, and antituberculosis activities (Patel, Desai, Desai, & Chikhalia, 2006). Ashok, Holla, and Kumari (2007) developed new derivatives involving the pyrimidin-5-ol structure and evaluated their antibacterial and antifungal activities (Ashok, Holla, & Kumari, 2007).
Antimicrobial and Antifungal Activity
Maddila et al. (2016) synthesized benzothiazole pyrimidine derivatives and observed excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Analgesic and Anti-Inflammatory Properties
In another study, Muralidharan, Raja, and Deepti (2019) investigated pyrimidine heterocycles for their analgesic and anti-inflammatory activities, noting that the nature of the substituent played a significant role in these activities (Muralidharan, Raja, & Deepti, 2019).
Anticancer and Molecular Modeling Studies
Elzahabi et al. (2018) synthesized substituted pyrido[2,3-d]pyrimidines and evaluated their anticancer activity against multiple cancer cell lines, with certain compounds exhibiting potent anticancer effects (Elzahabi, Nossier, Khalifa, Alasfoury, & El‐Manawaty, 2018).
properties
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-7-11(16-13(17)15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYLTGZQSWJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)
![7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

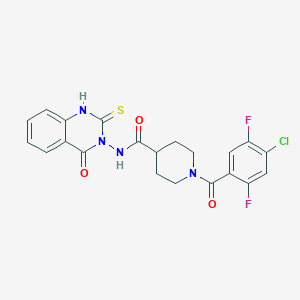
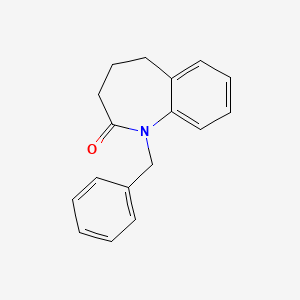
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)
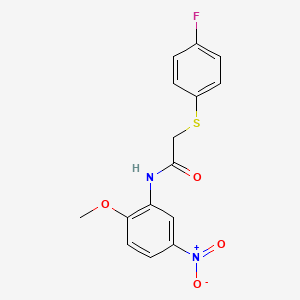
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate](/img/structure/B2764655.png)
